![molecular formula C10H14N2O B174636 2-aMino-N,N-diMethyl-2-phenylacetaMide CAS No. 149865-91-8](/img/structure/B174636.png)
2-aMino-N,N-diMethyl-2-phenylacetaMide
Overview
Description
“2-aMino-N,N-diMethyl-2-phenylacetaMide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The InChI code for “2-aMino-N,N-diMethyl-2-phenylacetaMide” is 1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3
. This indicates the presence of a phenyl group (C6H5-) and a dimethylamino group (N(CH3)2) in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-aMino-N,N-diMethyl-2-phenylacetaMide” include a molecular weight of 178.23 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Agents for Treatment of Overactive Detrusor
A study by Take et al. (1992) discusses the synthesis of N-(4-amino-2-butynyl)acetamides, which includes compounds structurally related to 2-amino-N,N-dimethyl-2-phenylacetamide. These compounds showed potential for treating overactive detrusor with less anticholinergic side effects (Take et al., 1992).
Hydration of a Primary Amide
Robertson et al. (2001) explored the structures of 2-phenylacetamide (2PA) clusters and their hydration through techniques like fluorescence excitation and IR-UV ion-depletion spectroscopy. This study provides insights into the hydration properties of primary amides, relevant to the chemical behavior of 2-amino-N,N-dimethyl-2-phenylacetamide (Robertson et al., 2001).
Sodium-Channel Blockers
Roufos et al. (1994) synthesized phenylacetamides, closely related to 2-amino-N,N-dimethyl-2-phenylacetamide, exploring their potential as sodium-channel blockers. This research indicates the possible use of such compounds in neurological applications (Roufos et al., 1994).
Catalysis in Aqueous Media
Kumar et al. (2013) developed a B(OH)3 catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide, demonstrating the compound's potential in facilitating organic synthesis in water (Kumar et al., 2013).
Anticonvulsant Activity
A study by Soyer et al. (2004) on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are structurally related to 2-amino-N,N-dimethyl-2-phenylacetamide, indicated their potential as anticonvulsants (Soyer et al., 2004).
Environmental Applications
Research by Houdier et al. (2000) used a derivative of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for measuring carbonyl compounds in water samples, indicating its environmental monitoring potential (Houdier et al., 2000).
Allergic Contact Dermatitis Studies
Eilstein et al. (2007) investigated the reactivity of 2,5-Dimethyl- p-benzoquinonediimine with lysine, using 2-amino-N,N-dimethyl-2-phenylacetamide as a model. This study is significant for understanding the chemical's interaction in the context of allergic contact dermatitis (Eilstein et al., 2007).
Antimicrobial Study
Jayadevappa et al. (2012) synthesized 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, showing promise in antimicrobial activity. This suggests potential applications of 2-amino-N,N-dimethyl-2-phenylacetamide in the development of new antimicrobial agents (Jayadevappa et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N-dimethyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBKMCUIFSZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aMino-N,N-diMethyl-2-phenylacetaMide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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